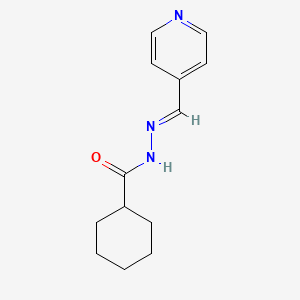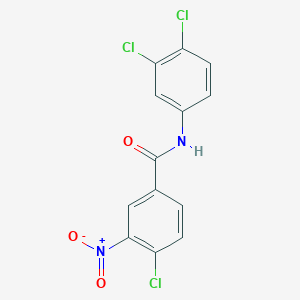
4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This section details the significance and general background of 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone. While specific studies directly addressing this exact compound are limited, similar compounds, particularly those in the piperazine family, are often explored for their chemical and biological properties. They are known for their roles in various chemical syntheses and potential therapeutic applications.
Synthesis Analysis
The synthesis of piperazine derivatives, such as 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone, involves cyclocondensation reactions, as seen with related compounds. For example, derivatives like 1,4-di(2-methoxyphenyl)-2,5-piperazinedione have been synthesized through cyclocondensation reactions of specific chloroacetamides (Zhang et al., 2007).
Molecular Structure Analysis
The molecular structure of piperazine derivatives is characterized using techniques such as IR, NMR, and X-ray diffraction. For instance, the molecular structure of similar piperazine derivatives revealed a non-planar configuration with distinct dihedral angles between the piperazinedione and aromatic rings, indicating complex geometric arrangements (Zhang et al., 2007).
Chemical Reactions and Properties
Piperazine derivatives engage in various chemical reactions, contributing to their diverse chemical properties. While specific reactions for 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone are not documented, analogous compounds demonstrate a range of reactivities, such as in the synthesis of antimicrobial agents (Bektaş et al., 2010).
Physical Properties Analysis
Physical properties such as crystal system, space group, unit cell dimensions, and density are significant for understanding the compound's characteristics in solid form. These properties are determined through structural analysis as demonstrated for related compounds (Zhang et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, of piperazine derivatives like 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone, can be inferred from studies on similar compounds. For example, the electronic and structural characteristics influence their binding affinity and reactivity in biological systems, as shown in studies related to dopamine transporter affinity (Hsin et al., 2003).
Wissenschaftliche Forschungsanwendungen
Synthesis and Antimicrobial Activities
- Researchers have synthesized novel derivatives of 1,2,4-triazole and triazolo[3,4-b][1,3]benzoxazole, which included compounds related to 4-(ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone. These compounds exhibited good to moderate antimicrobial activities against various microorganisms (Bektaş et al., 2010).
Anti-Inflammatory and Analgesic Agents
- Novel compounds derived from visnaginone and khellinone, which are related to the chemical structure of interest, have been synthesized. These compounds were evaluated for their cyclooxygenase inhibition and showed significant analgesic and anti-inflammatory activities (Abu‐Hashem et al., 2020).
Building Blocks for Pharmaceutical Synthesis
- The compound has been used as a building block in the synthesis of various pharmaceuticals. For instance, 4-Ethoxy-1,1,1-trifluoro-3-buten-2-one (ETFBO), a related compound, was utilized in the preparation of trifluoromethyl-substituted heteroarenes, demonstrating its versatility in drug synthesis (Sommer et al., 2017).
HIV-1 Reverse Transcriptase Inhibitors
- Analogues of 1-[4-methoxy-3,5-dimethylbenzyl]-4-[3-(ethylamino)-2-pyridyl]piperazine hydrochloride, a compound similar to the one , have been synthesized and evaluated as inhibitors of HIV-1 reverse transcriptase, showing significant potential in HIV treatment (Romero et al., 1994).
Serotonin Receptor Ligands
- Derivatives of 4-(2'-methoxyphenyl)-1-[2'-(N-2"-pyridinyl)-p-iodobenzamido)ethyl]piperazines, structurally related to the compound, have been studied for their binding affinity to serotonin receptors, offering insights into the development of new psychiatric medications (Zhuang et al., 1994).
Eigenschaften
IUPAC Name |
4-(2-ethoxyacetyl)-1-(4-methylphenyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-11-15(19)16-8-9-17(14(18)10-16)13-6-4-12(2)5-7-13/h4-7H,3,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDUFNDPFPTHOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCN(C(=O)C1)C2=CC=C(C=C2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxyacetyl)-1-(4-methylphenyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(1-azepanyl)-2-methyl-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5562786.png)
![N',N''-1,2-ethanediylidenebis[2-(2,4-dimethylphenoxy)acetohydrazide]](/img/structure/B5562801.png)
![6-[4-(3-methylbutanoyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5562809.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(1-methyl-1H-benzimidazol-2-yl)methyl]piperidin-4-yl}pyrazine-2-carboxamide](/img/structure/B5562833.png)

![methyl 3-[(4-morpholinylcarbonothioyl)amino]benzoate](/img/structure/B5562840.png)

![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-1-cyclopropyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5562851.png)
![ethyl 4-[(4-fluorophenyl)amino]-2-quinazolinecarboxylate](/img/structure/B5562858.png)
![2-[(4-methyl-1H-benzimidazol-2-yl)methoxy]-N-[(1S*,3aS*,6aS*)-octahydropentalen-1-yl]acetamide](/img/structure/B5562862.png)
![N-{2-[(dipropylamino)carbonyl]phenyl}nicotinamide](/img/structure/B5562884.png)